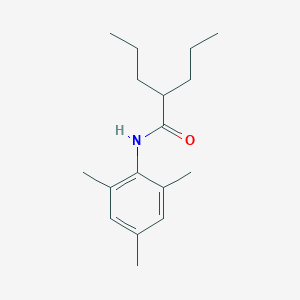
N-(3,5-dimethylphenyl)-4-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-4-ethylbenzamide, also known as DMEA, is a chemical compound that belongs to the class of amides. It is widely used in scientific research for its various applications in the field of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-4-ethylbenzamide is widely used in scientific research for its various applications in the field of biochemistry and pharmacology. It is used as a ligand for the study of G protein-coupled receptors (GPCRs), which are involved in various physiological processes such as neurotransmission, hormone secretion, and immune response. N-(3,5-dimethylphenyl)-4-ethylbenzamide has been shown to bind to the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain. It is also used as a tool for the study of the mechanism of action of various drugs, including antipsychotics and antidepressants.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-4-ethylbenzamide is not fully understood, but it is believed to act as a modulator of GPCR activity. It has been shown to increase the activity of the adenosine A2A receptor, which leads to an increase in the release of dopamine in the brain. This effect is thought to be responsible for the anti-inflammatory and neuroprotective effects of N-(3,5-dimethylphenyl)-4-ethylbenzamide.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-4-ethylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and neuroprotective effects in animal models of Parkinson's disease. It has also been shown to have analgesic effects in animal models of pain. N-(3,5-dimethylphenyl)-4-ethylbenzamide has been shown to increase the release of dopamine in the brain, which is thought to be responsible for its effects on inflammation and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-4-ethylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high yield and can be used in small quantities. However, N-(3,5-dimethylphenyl)-4-ethylbenzamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on N-(3,5-dimethylphenyl)-4-ethylbenzamide. One direction is to further investigate its mechanism of action and its effects on various physiological processes. Another direction is to study its potential as a therapeutic agent for various diseases, including Parkinson's disease, pain, and inflammation. Additionally, research could be conducted to improve the solubility of N-(3,5-dimethylphenyl)-4-ethylbenzamide in water, which would make it more useful for lab experiments. Finally, studies could be conducted to investigate the potential of N-(3,5-dimethylphenyl)-4-ethylbenzamide as a ligand for other GPCRs.
Conclusion
In conclusion, N-(3,5-dimethylphenyl)-4-ethylbenzamide is a chemical compound that is widely used in scientific research for its various applications in the field of biochemistry and pharmacology. Its synthesis method is relatively simple, and it has several advantages for lab experiments. N-(3,5-dimethylphenyl)-4-ethylbenzamide has been shown to have anti-inflammatory and neuroprotective effects, and it has potential as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and its potential as a ligand for other GPCRs.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-4-ethylbenzamide involves the reaction between 3,5-dimethylbenzoic acid and ethylamine in the presence of a coupling reagent. The process is carried out under controlled conditions of temperature and pressure to obtain pure N-(3,5-dimethylphenyl)-4-ethylbenzamide. The yield of the reaction is typically high, and the compound can be easily purified through recrystallization.
Propiedades
Fórmula molecular |
C17H19NO |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-5-7-15(8-6-14)17(19)18-16-10-12(2)9-13(3)11-16/h5-11H,4H2,1-3H3,(H,18,19) |
Clave InChI |
YKXYMLUKRACAIV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290325.png)
![2-(Diethylamino)ethyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B290327.png)










